molecular formula C18H21N5O6 B14653587 N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine CAS No. 40668-60-8

N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine

Cat. No.: B14653587
CAS No.: 40668-60-8
M. Wt: 403.4 g/mol
InChI Key: QKXDEHUFBIBLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine is a complex organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a benzene ring substituted with diethylamino groups and a trinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine typically involves multiple steps. One common method includes the nitration of ethylbenzene to introduce nitro groups, followed by the reduction of these nitro groups to amines. The final step involves the alkylation of the amine groups with diethylamine under controlled conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain a high-purity product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like halogens (Cl~2~, Br2) and alkyl halides (R-X) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitroso, nitro, and alkylated derivatives.

Scientific Research Applications

N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N1,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-1,4-phenylenediamine: A structurally similar compound with diethylamino groups on the benzene ring.

    N,N-Diethylaniline: Another related compound with diethylamino substitution on aniline.

Uniqueness

N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine is unique due to the presence of the trinitrophenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

40668-60-8

Molecular Formula

C18H21N5O6

Molecular Weight

403.4 g/mol

IUPAC Name

4-N,4-N-diethyl-1-N-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine

InChI

InChI=1S/C18H21N5O6/c1-3-20(4-2)14-7-5-13(6-8-14)19-10-9-16-17(22(26)27)11-15(21(24)25)12-18(16)23(28)29/h5-8,11-12,19H,3-4,9-10H2,1-2H3

InChI Key

QKXDEHUFBIBLMF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NCCC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.